Halobetasol Propionate can cause developmental toxicity according to state or federal government labeling requirements.
Halobetasol propionate
CAS No.: 66852-54-8
Cat. No.: VC20764234
Molecular Formula: C25H31ClF2O5
Molecular Weight: 485.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 66852-54-8 |
---|---|
Molecular Formula | C25H31ClF2O5 |
Molecular Weight | 485.0 g/mol |
IUPAC Name | [(9R,10S,13S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
Standard InChI | InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13?,15?,16?,18?,19?,22-,23-,24-,25-/m0/s1 |
Standard InChI Key | BDSYKGHYMJNPAB-KXBWIIEKSA-N |
Isomeric SMILES | CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CC(C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CCl |
Canonical SMILES | CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl |
Chemical Structure and Properties
Molecular Structure
Halobetasol propionate has the chemical name 21-chloro-6α, 9-difluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3-20-dione,17-propionate, with the molecular formula C25H31ClF2O5 . The molecular structure includes a steroid core with specific modifications that enhance its potency compared to other corticosteroids. It is structurally related to clobetasol, another potent corticosteroid, but with modifications that further increase its anti-inflammatory efficacy .
The parent compound, halobetasol, has the molecular formula C22H27ClF2O4 and is considered a corticosteroid hormone with properties similar to its propionate ester derivative . The propionate ester formation enhances the lipophilicity of the molecule, improving its penetration through the stratum corneum when applied topically.
Physical and Chemical Properties
Halobetasol propionate exhibits specific physical and chemical characteristics that influence its pharmaceutical formulation and clinical application. These properties are summarized in the following table:
Property | Value |
---|---|
Molecular Weight | 484.96 g/mol |
Physical Appearance | White to off-white crystalline powder |
Melting Point | 213-215°C |
Boiling Point | 570.7±50.0°C (Predicted) |
Density | 1.31±0.1 g/cm³ (Predicted) |
Water Solubility | Insoluble |
Solubility Profile | Sparingly soluble in dioxane; slightly soluble in DMSO and methanol |
Storage Recommendation | Refrigerated conditions |
pKa | 12.55±0.70 (Predicted) |
The compound's limited water solubility and good lipid solubility make it particularly suitable for topical formulations designed to penetrate the stratum corneum .
Pharmacological Profile
Pharmacodynamics
Halobetasol propionate is classified as an ultra-potent (class I) topical corticosteroid according to the Stoughton-Cornell classification system. This classification indicates its high degree of potency relative to other topical corticosteroids, making it appropriate for conditions that are resistant to less potent agents .
The compound demonstrates both anti-inflammatory and antihyperplasia properties, which are particularly beneficial in the treatment of psoriasis, a condition characterized by both inflammation and excessive cell proliferation. The dual action of halobetasol propionate addresses both pathological aspects of the disease, contributing to its therapeutic efficacy .
Clinical Applications
Formulations and Dosage
Formulation | Concentration | Brand Names | Comments |
---|---|---|---|
Cream | 0.05% | Ultravate® | Traditional formulation, suitable for most applications |
Ointment | 0.05% | - | Higher occlusive properties, beneficial for drier lesions |
Lotion | 0.01% | - | Lower concentration, potentially allowing for longer treatment periods |
Combination Lotion | 0.01% with Tazarotene 0.045% | - | Combined with retinoid for enhanced efficacy in psoriasis |
Due to the high potency of halobetasol propionate, treatment duration is typically limited to two weeks, with a maximum recommended dose of 50 g per week to minimize the risk of systemic absorption and associated adverse effects .
Clinical Research
Efficacy Studies
Clinical research has demonstrated the significant efficacy of halobetasol propionate in the treatment of plaque psoriasis. In controlled clinical trials, the compound has shown rapid onset of action and substantial improvement in symptoms.
A phase 2, multicenter, double-blind, randomized, vehicle-controlled study assessed the efficacy of different formulations of halobetasol propionate. This study involved 150 patients with moderate-to-severe psoriasis and provided valuable insights into the compound's clinical performance .
Key findings from this study include:
Outcome Measure | HP 0.01% Lotion | HP 0.05% Cream | p-value |
---|---|---|---|
Treatment Success | 30.0% | 31.6% | 0.854 |
Improvement in BSA | 22.3% | 20.9% | 0.787 |
2-Grade Improvement in Erythema | 38.3% | 31.6% | 0.446 |
2-Grade Improvement in Plaque Elevation | 40.0% | 36.8% | 0.727 |
2-Grade Improvement in Scaling | 43.3% | 47.4% | 0.663 |
These results indicate that the lower concentration (0.01%) lotion formulation achieved comparable efficacy to the higher concentration (0.05%) cream formulation, suggesting that the vehicle plays a significant role in the delivery and efficacy of the active ingredient .
Comparative Studies
Comparative studies have positioned halobetasol propionate among the most potent topical corticosteroids available. When compared to other high-potency corticosteroids, halobetasol propionate typically demonstrates equivalent or superior efficacy.
The previously mentioned phase 2 study represents an important comparative assessment between different formulations of the same active ingredient. The finding that the 0.01% lotion formulation achieved similar efficacy to the 0.05% cream formulation is particularly significant, as it suggests that lower concentrations of halobetasol propionate can be effective when formulated appropriately .
This has important implications for long-term management, as lower concentrations may potentially be associated with reduced risk of adverse effects while maintaining therapeutic efficacy. The development of these alternative formulations addresses one of the primary limitations of high-potency corticosteroids—the restriction on duration of use due to safety concerns.
Precaution Category | Specific Considerations |
---|---|
Duration of Use | Limited to two consecutive weeks |
Total Amount | Should not exceed 50g per week |
Application Sites | Avoid face, groin, axillae unless directed by physician |
Occlusion | Avoid occlusive dressings unless specifically indicated |
Special Populations | Use with caution in pediatric patients and during pregnancy |
Contraindications | Primary bacterial or viral skin infections |
The compound carries hazard statements (H372, H341, H361) that indicate potential health risks, particularly with prolonged or excessive exposure. These hazards emphasize the importance of adhering to recommended usage guidelines .
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